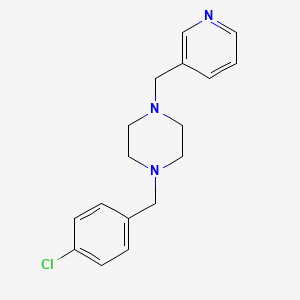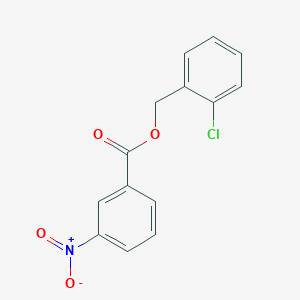
1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine (CBPy) is a chemical compound that belongs to the piperazine family. It has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. 1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to bind to the 5-HT2A and D2 receptors, which are involved in the regulation of mood, cognition, and behavior. 1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine has also been shown to increase the levels of certain neurotransmitters, including dopamine, norepinephrine, and serotonin, which play a critical role in regulating mood and behavior.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of intracellular signaling pathways. 1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A and D2 receptors. 1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine is also relatively easy to synthesize and has a favorable safety profile. However, 1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine, including further investigation of its mechanism of action and its potential therapeutic applications. Future studies should also focus on improving the solubility and bioavailability of 1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine to enhance its potential therapeutic efficacy. Additionally, the development of new 1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine analogs with improved pharmacological properties may lead to the discovery of new therapeutic agents for the treatment of various neurological disorders.
Synthesemethoden
1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with 3-(pyridin-3-ylmethyl)piperazine in the presence of a base such as potassium carbonate. Other methods include the use of palladium-catalyzed cross-coupling reactions or the use of a microwave-assisted synthesis. The purity and yield of the synthesized 1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine can be improved by using various purification techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic properties, including its use as an antidepressant, anxiolytic, and antipsychotic agent. It has also been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and Alzheimer's disease. 1-(4-chlorobenzyl)-4-(3-pyridinylmethyl)piperazine has shown promising results in various animal models and has been shown to have a favorable safety profile.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-17-5-3-15(4-6-17)13-20-8-10-21(11-9-20)14-16-2-1-7-19-12-16/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWQZMLKEXOVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-tert-butylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5830017.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5830018.png)


![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5830037.png)



![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5830069.png)


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5830122.png)
